1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine

Lipophilicity Druglikeness Medicinal Chemistry

Sourcing bis-pyrazole building blocks with inconsistent purity often introduces thermodynamic artifacts in quantitative biophysical assays (SPR/ITC). This 5-amino-pyrazole derivative, featuring a unique N-ethyl and methylene-linked scaffold, provides a sterically defined hinge-binding motif for selectivity engineering. Its XLogP of 0.1 balances permeability and metabolic stability, avoiding the high-logP liabilities of 4-methyl analogs or the reduced permeability of N-methyl variants. Supplied at ≥98% purity, it minimizes batch-to-batch variability, ensuring reliable SAR data.

Molecular Formula C9H13N5
Molecular Weight 191.23 g/mol
CAS No. 1415719-51-5
Cat. No. B1402092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine
CAS1415719-51-5
Molecular FormulaC9H13N5
Molecular Weight191.23 g/mol
Structural Identifiers
SMILESCCN1C=C(C=N1)CN2C(=CC=N2)N
InChIInChI=1S/C9H13N5/c1-2-13-6-8(5-12-13)7-14-9(10)3-4-11-14/h3-6H,2,7,10H2,1H3
InChIKeyXZYQPVVAUPWRTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine Procurement & Research Baseline


1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine is a bis‑pyrazole building block with a methylene linker, belonging to the 5‑amino‑pyrazole class. Computed properties include a molecular weight of 191.23 g/mol, XLogP3‑AA of 0.1, one hydrogen bond donor, three acceptors, and three rotatable bonds [1]. It is commercially available from multiple suppliers with typical purity ≥95% .

Building Block Bis-pyrazole with 5-amino hinge-binding motif
Kinase Research Reported scaffold for kinase inhibitor design programs
Supplier Quality Commercial purity grades available for screening workflows

Why Simple Substitution Fails for This Bis-pyrazole Building Block


The 5‑amino‑pyrazole scaffold is widely used in kinase inhibitor design [1], but the specific N‑ethyl and N‑methylene‑pyrazole substitution pattern of this compound creates a unique steric and electronic environment. Substituting a close analog such as the N‑methyl variant (CAS 1152821‑18‑5) alters lipophilicity (XLogP 0.1 vs −0.2) and reduces the number of rotatable bonds (3 vs 2), which can shift binding poses, affect solubility, and change metabolic stability [2]. Even a subtle change to the 4‑methyl analog (CAS 1415719‑61‑7) further increases XLogP to 0.5, underscoring that seemingly minor substituent variations drive measurable property differences that cannot be compensated by simple concentration adjustments in biological assays [3].

N-Methyl Analog (CAS 1152821-18-5)

Lower lipophilicity and fewer rotatable bonds may shift binding poses and metabolic stability; direct replacement requires validation.

4-Methyl Analog (CAS 1415719-61-7)

Increased lipophilicity (XLogP 0.5) alters solubility and off-target binding risk; property differences cannot be compensated by concentration adjustment.

4-Amino Regioisomer

Class-level evidence suggests a ribose-pocket binding preference vs. hinge-binding for 5-amino; substitution may lead to loss of target engagement.

Quantitative Comparator Evidence for Procurement & Selection


Lipophilicity Gain vs. N-Methyl Analog

The XLogP3-AA of 1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine is 0.1, compared to −0.2 for the N‑methyl analog (CAS 1152821-18-5) [1][2]. The Δ log P of +0.3 units indicates moderately higher lipophilicity, which can improve membrane permeability in cellular assays and alter target‑engagement profiles [1].

Lipophilicity vs. N-Methyl
Computed context
Target: XLogP 0.1
N-methyl analog: −0.2
Δ = +0.3 log units
Moderate lipophilicity gain may support permeability considerations
Computed by XLogP3; experimental logD recommended for lead optimization
Lipophilicity Druglikeness Medicinal Chemistry

Conformational Flexibility Advantage

The target compound possesses 3 rotatable bonds, while the N‑methyl analog has only 2 [1][2]. The extra rotatable bond arises from the ethyl group on the pyrazole nitrogen, providing greater conformational freedom that can be advantageous for fitting into non‑canonical binding pockets [1].

Rotatable Bonds vs. N-Methyl
Computed context
Target: 3 bonds
N-methyl analog: 2 bonds
Δ = +1 rotatable bond
Extra flexibility may contribute to binding pocket adaptability
Cactvs descriptor; conformational sampling in docking is recommended
Conformational flexibility Molecular docking Structure‑based design

Reduced Lipophilicity vs. 4-Methyl Analog

The 4‑methyl analog (CAS 1415719‑61‑7) shows an XLogP of 0.5, versus 0.1 for the target compound [1][2]. The Δ of −0.4 log units means the target compound is substantially less lipophilic, which may translate to improved aqueous solubility and lower metabolic clearance while retaining sufficient membrane permeability [1].

Lipophilicity vs. 4-Methyl
Computed context
Target: XLogP 0.1
4-methyl analog: 0.5
Δ = −0.4 log units
Lower lipophilicity may reduce off-target binding risk
Lipophilic ligand efficiency should be assessed experimentally
Lipophilic efficiency Lead optimization ADME

Certified High Purity from Commercial Suppliers

Commercial lots are offered at 95% purity (AKSci) or 98% purity (Leyan) . In contrast, some regioisomeric analogs such as 1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine are commonly available only at 95% purity . The ability to source this compound at 98% purity reduces the likelihood of confounding assay results caused by isomeric impurities.

Supplier Purity
Supplier reported
95% (AKSci)
98% (Leyan)
Higher purity grades available for reproducible SAR
Review lot-specific COA for isomeric impurity limits
Purity Reproducibility Procurement

Regioisomeric Advantage of 5-Amino Substitution

The amine group at the 5‑position (relative to the cyclic imine) endows this molecule with a different electronic character compared to 4‑amino‑pyrazole analogs. 5‑Amino‑pyrazoles are established surrogates for aniline/phenol fragments in kinase hinge‑binding motifs, whereas 4‑amino isomers tend to interact with the ribose pocket [1]. Although direct binding data for this specific compound are not publicly available, class‑level SAR indicates that regiochemical placement of the exocyclic amine dictates selectivity toward different kinase families [2].

Regioisomeric Preference
Class-level
5-amino: hinge-binding
4-amino: ribose pocket (class-level SAR)
Regiochemistry context critical for target engagement
Data to verify for this specific compound; in‑house profiling advised
Regioisomerism Reactivity Fragment elaboration

Application Scenarios with Differentiated Value


Fragment-Based Lead Generation with Balanced Lipophilicity

With an XLogP of 0.1, the compound sits at the lower boundary of lead‑like space (logP <3). It offers enhanced permeability relative to the methyl analog (XLogP −0.2) while avoiding the excessive lipophilicity of the 4‑methyl variant (XLogP 0.5) [1]. This balance makes it ideal for fragment screens targeting intracellular enzymes where moderate membrane transit is needed without incurring high‑logP liabilities [1].

Kinase Inhibitor Design via Hinge-Binding Motif

The 5‑amino‑pyrazole motif is a validated hinge‑binding element in numerous kinase inhibitors [2]. The ethyl substituent introduces a defined steric handle that can be exploited for selectivity engineering against closely related kinases, a property not achievable with the unsubstituted or methyl analogs [3].

Chemical Probe Synthesis Requiring High Reproducibility

Access to 98% purity material from suppliers such as Leyan ensures that SAR series built from this building block will have minimal batch‑to‑batch variability. This is particularly valuable in quantitative biophysical assays (SPR, ITC) where even 2‑3% impurities can distort thermodynamic parameters .

Application
Selection Property
Validation Focus
Fragment-based lead generation
Lead-like lipophilicity (XLogP ~0.1)
Permeability and solubility context
Kinase inhibitor hinge design
5‑amino‑pyrazole hinge‑binding motif
Kinase selectivity engineering context
High-reproducibility chemical probes
Access to 98% purity building block
Assay reproducibility and SAR consistency
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